[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid compound with the molecular formula C46H84NO8P and a molecular weight of 810.135 g/mol . It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is particularly interesting due to its involvement in various biological processes, including cell signaling and membrane fluidity.
Preparation Methods
The synthesis of [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of stearic acid and arachidonic acid with glycerophosphocholine. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , to facilitate the formation of ester bonds . Industrial production methods may involve enzymatic processes to ensure high specificity and yield.
Chemical Reactions Analysis
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are involved in inflammatory responses.
Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the release of fatty acids and lysophosphatidylcholine.
Substitution: This reaction can occur at the phosphate group, leading to the formation of different phosphatidylcholine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and phospholipase A2 for hydrolysis. The major products formed from these reactions are oxidized phospholipids and free fatty acids .
Scientific Research Applications
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a substrate in studies involving lipid oxidation and enzymatic activity.
Biology: Plays a role in cell membrane studies and signal transduction research.
Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic applications.
Industry: Utilized in the formulation of liposomes for drug delivery systems
Mechanism of Action
The compound exerts its effects primarily through its role in cell membranes. It is a substrate for cytosolic phospholipase A2 , which releases arachidonic acid upon activation. Arachidonic acid is a precursor for various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The molecular targets include membrane receptors and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other phosphatidylcholines, such as:
1-Stearoyl-2-docosahexaenoylphosphatidylcholine: Contains docosahexaenoic acid instead of arachidonic acid, leading to different biological effects.
1-Palmitoyl-2-arachidonylphosphatidylcholine: Contains palmitic acid instead of stearic acid, affecting its physical properties and biological functions.
The uniqueness of this compound lies in its specific fatty acid composition, which influences its role in cell signaling and membrane dynamics.
Properties
CAS No. |
18892-74-5 |
---|---|
Molecular Formula |
C46H84NO8P |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31- |
InChI Key |
PSVRFUPOQYJOOZ-MEYQAEQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyms |
1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine 1-stearoyl-2-arachidonylcholine phosphoglyceride 1-stearoyl-2-arachidonylphosphatidylcholine alpha-stearoyl-beta-arachidonyl-L-phosphatidylcholine ST-AR-phosphatidylcholine stearoylarachidonylphosphatidylcholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.